molecular formula C6H4ClFN2O3 B566376 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 110073-43-3

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B566376
CAS No.: 110073-43-3
M. Wt: 206.557
InChI Key: YTFLGHPCLLMJDW-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains both chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 5-fluorouracil with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction:

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, and alcohols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the chloroacetyl group.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidine derivatives.

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antiviral agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions with nucleic acids.

Mechanism of Action

The mechanism of action of 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is not well-characterized. its derivatives, such as those used in medicinal chemistry, often target specific enzymes or nucleic acids, interfering with their normal function. The molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent that shares the fluoropyrimidine core.

    2-Chloroacetyl-5-fluorouracil: A closely related compound with similar chemical properties.

Biological Activity

1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione (CAS No. 110073-43-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrimidine derivatives, which are known for their diverse pharmacological properties, including anticancer and antiviral activities.

  • Molecular Formula : C₆H₄ClFN₂O₃
  • Molecular Weight : 206.56 g/mol
  • IUPAC Name : 1-(2-chloroacetyl)-5-fluoropyrimidine-2,4-dione

The biological activity of this compound primarily involves the inhibition of specific enzymes and interference with nucleic acid functions. The chloroacetyl group can undergo nucleophilic substitution reactions, allowing for modifications that enhance its biological potency.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by targeting metabolic pathways essential for tumor growth.

Antiviral Activity

The compound has also been explored for its antiviral potential. It is hypothesized that the inhibition of pyrimidine metabolism may enhance the immune response against viral infections, as seen in studies linking pyrimidine biosynthesis with interferon production .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that this compound and its derivatives significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Antiviral Mechanism :
    • Another research highlighted the role of pyrimidine metabolism in enhancing type I and type III interferon production in response to viral stimuli. This suggests a potential application of this compound in antiviral therapies by modulating immune responses .

Data Table: Biological Activities of this compound

Activity TypeAssay TypeResultReference
AnticancerCell Proliferation AssaySignificant inhibition in A431 cells
AntiviralInterferon Production AssayEnhanced type I and III interferon levels
Enzyme InhibitionMetabolic Pathway AnalysisInhibition of pyrimidine biosynthesis

Synthesis and Derivatives

The synthesis of this compound typically involves reacting 5-fluorouracil with chloroacetyl chloride under basic conditions. This synthetic route allows for the generation of various derivatives that may exhibit enhanced biological activities.

Properties

IUPAC Name

1-(2-chloroacetyl)-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O3/c7-1-4(11)10-2-3(8)5(12)9-6(10)13/h2H,1H2,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFLGHPCLLMJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664295
Record name 1-(Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110073-43-3
Record name 1-(Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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